Product packaging for Agn-PC-0nhxjc(Cat. No.:CAS No. 6619-27-8)

Agn-PC-0nhxjc

Cat. No.: B14724641
CAS No.: 6619-27-8
M. Wt: 240.30 g/mol
InChI Key: GIXIJOONPYGSBI-UHFFFAOYSA-N
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Description

Agn-PC-0nhxjc is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . As a chemical entity with a defined structure, it serves as a valuable intermediate or reference standard in various scientific investigations. Researchers utilize this compound in exploratory chemistry, method development, and as a building block for the synthesis of more complex molecules. Its specific structural properties make it suitable for applications in medicinal chemistry research, including target identification and hit-to-lead optimization studies, as well as in materials science for the development of novel organic polymers. This product is intended for use in controlled laboratory settings by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. For comprehensive data, including safety information and analytical profiles, researchers are directed to authoritative chemical databases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B14724641 Agn-PC-0nhxjc CAS No. 6619-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6619-27-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(3-methylphenyl)propan-1-one

InChI

InChI=1S/C16H16O2/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11,17H,9-10H2,1H3

InChI Key

GIXIJOONPYGSBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2O

Origin of Product

United States

Nomenclature, Structural Features, and Stereochemical Considerations of 1 2 Hydroxyphenyl 3 Phenylpropan 1 One

Systematic and Common Nomenclatures Employed in Chemical Literature

1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is designated by a variety of names in chemical literature and databases, reflecting different nomenclature systems. The systematic name, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2-hydroxyphenyl)-3-phenylpropan-1-one. nih.gov

Beyond its systematic IUPAC name, this compound is also known by several common or trivial names. These include 2'-Hydroxy-3-phenylpropiophenone and o-Hydroxy-beta-phenyl propiophenone. nih.govnist.gov Additionally, it is sometimes referred to as 2'-hydroxydihydrochalcone, highlighting its structural relationship to chalcones. nih.gov The variety of synonyms underscores the importance of standardized nomenclature in chemical communication to avoid ambiguity.

Nomenclature TypeName
Systematic (IUPAC) 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one
Common 2'-Hydroxy-3-phenylpropiophenone
Common o-Hydroxy-beta-phenyl propiophenone
Common 2'-hydroxydihydrochalcone
Synonym 2-Hydroxyphenyl Phenethyl Ketone
Synonym 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-

In-depth Analysis of Molecular Structure and Connectivity

The molecular formula of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is C15H14O2. nih.govnih.gov Its structure consists of a central three-carbon propane (B168953) chain. One end of this chain is attached to a phenyl group, while the other is bonded to a 2-hydroxyphenyl group (a benzene (B151609) ring substituted with a hydroxyl group at the ortho position). A carbonyl group (C=O) is located at the first carbon atom of the propane chain, making the compound a ketone.

The connectivity of the atoms can be described as follows:

A 2-hydroxyphenyl group is attached to the carbonyl carbon of the propan-1-one backbone.

The carbonyl carbon is bonded to the adjacent methylene (B1212753) group of the propane chain.

The third carbon of the propane chain is attached to a phenyl group.

This arrangement of a carbonyl group adjacent to an aromatic ring classifies the compound as a phenone. The presence of the hydroxyl group on the phenyl ring also imparts phenolic characteristics to the molecule.

PropertyValue
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Canonical SMILES C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O
InChI Key JCPGMXJLFWGRMZ-UHFFFAOYSA-N

Investigation of Tautomeric Equilibria and Conformational Isomerism

Keto-Enol Tautomerism

1-(2-Hydroxyphenyl)-3-phenylpropan-1-one has the potential to exhibit keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, and in the case of ketones, this typically involves the migration of a proton from an alpha-carbon to the carbonyl oxygen, resulting in the formation of an enol. libretexts.org

The presence of alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) is a prerequisite for keto-enol tautomerism. reddit.com In 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, there are two alpha-hydrogens on the carbon atom between the carbonyl group and the phenyl group. This allows for the formation of an enol tautomer where a double bond exists between the first and second carbons of the propane chain, and the carbonyl oxygen is protonated to form a hydroxyl group.

The equilibrium between the keto and enol forms is influenced by factors such as solvent and temperature. libretexts.org For simple ketones, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, in molecules with additional stabilizing features, the enol form can be more significant. libretexts.org For instance, in the related compound 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, leading to its existence in two enolic tautomeric forms. chemicalbook.comsigmaaldrich.com While 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one lacks the second carbonyl group to facilitate this extensive stabilization, the possibility of enol formation remains an important aspect of its chemical behavior.

Conformational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The flexible three-carbon chain in 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one allows for a variety of conformations. The rotations around the single bonds of the propane backbone and the bonds connecting the phenyl and hydroxyphenyl rings to the chain give rise to different spatial orientations of these groups.

The relative energies of these conformers are determined by steric and electronic interactions. For example, conformations that minimize steric hindrance between the bulky phenyl and hydroxyphenyl groups would be energetically favored. The presence of the hydroxyl group on the phenyl ring can also lead to intramolecular hydrogen bonding with the carbonyl oxygen in certain conformations, which would further stabilize those arrangements.

Advanced Synthetic Methodologies and Mechanistic Elucidation for 1 2 Hydroxyphenyl 3 Phenylpropan 1 One

Classical Approaches to Propanone Skeleton Construction

Traditional methods for synthesizing the 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one backbone have largely relied on established condensation and rearrangement reactions.

Base-Catalyzed Condensation Reactions

Base-catalyzed aldol (B89426) condensation is a foundational method for forming the carbon-carbon bond in the propanone structure. sigmaaldrich.comescholarship.org This reaction typically involves the condensation of an enolate ion with a carbonyl compound. sigmaaldrich.com In the context of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one synthesis, this would involve a reaction between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative. The Claisen-Schmidt condensation, a variation of the aldol condensation, is particularly relevant when reacting an aldehyde with a ketone in the presence of a base like sodium hydroxide (B78521). nih.govrsc.org The mechanism proceeds through the formation of a β-hydroxy ketone, which then undergoes dehydration to yield a conjugated enone. sigmaaldrich.com

Modified Baker–Venkataraman Rearrangement Techniques

The Baker–Venkataraman rearrangement is a prominent reaction for the synthesis of 1,3-diketones from 2-acetoxyacetophenones using a base. wikipedia.org This intramolecular acyl migration is highly effective for regioselectively constructing the 1,3-dicarbonyl unit ortho to a phenolic hydroxyl group. alfa-chemistry.com The process begins with the formation of an enolate through base-catalyzed abstraction of an alpha-hydrogen from the ketone. wikipedia.org This enolate then attacks the ester carbonyl, leading to a cyclic alkoxide intermediate that subsequently opens to form the more stable phenolate, which upon acidic workup, yields the 1,3-diketone. wikipedia.org This rearrangement is a key step in the synthesis of chromones and flavones, with 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one being a crucial intermediate. wikipedia.orgcore.ac.uk Various bases can be employed, including potassium hydroxide, potassium tert-butoxide, and sodium hydride, often in anhydrous aprotic solvents to prevent hydrolysis. alfa-chemistry.com

Modernized and Efficient Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times and the use of hazardous reagents, modern synthetic approaches have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. sphinxsai.com In the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, microwave irradiation has been successfully applied to the modified Baker–Venkataraman transformation. researchgate.net For instance, the reaction of 2-hydroxyacetophenones with aromatic acid anhydrides in the presence of anhydrous barium hydroxide in dimethyl sulfoxide (B87167) under microwave irradiation yields the desired 1,3-diones directly in a one-pot reaction with high yields. researchgate.net This method significantly reduces reaction times compared to conventional heating. researchgate.net Microwave technology has also been utilized in the synthesis of various related heterocyclic compounds, demonstrating its broad applicability in modern organic synthesis. bohrium.comniscpr.res.inmdpi.com

Derivatization through Mannich Reaction and Amine Replacement

The 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one scaffold can be further functionalized through various reactions, including the Mannich reaction and subsequent amine replacement.

The Mannich reaction is a classic method for the synthesis of β-amino-carbonyl compounds. nih.gov In the context of 2'-hydroxyacetophenones, direct aminomethylation can lead to the formation of ketonic Mannich bases. researchgate.net These Mannich bases are valuable intermediates, as the dimethylamino group can be readily displaced by various nucleophiles. researchgate.net For example, reaction with thiophenols leads to 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net Similarly, various nitrogen-containing heterocycles, such as indoles, imidazoles, and triazoles, can be N-alkylated by these ketonic Mannich bases, demonstrating a versatile method for derivatization. researchgate.net This amine replacement strategy significantly expands the chemical space accessible from the initial propanone skeleton. researchgate.nettubitak.gov.tr

Regioselectivity and Chemoselectivity in Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one requires precise control over the regioselectivity and chemoselectivity of the reactions. These aspects are highly dependent on the chosen synthetic route and the nature of the functional groups present in the reactants.

Regioselectivity

In the context of the Baker-Venkataraman rearrangement , the regioselectivity is intrinsically controlled by the placement of the acyl group on the phenolic oxygen of the starting 2-hydroxyacetophenone (B1195853) derivative. The base-catalyzed intramolecular rearrangement specifically leads to the formation of a 1,3-diketone where the new carbonyl group is positioned at the benzylic carbon. This high degree of regioselectivity is a key advantage of this synthetic approach.

For syntheses proceeding via the Claisen-Schmidt condensation , regioselectivity is determined by which enolate attacks which carbonyl group. In the reaction between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde, the reaction is highly regioselective as the benzaldehyde lacks α-protons and therefore cannot form an enolate to undergo self-condensation. The enolate is exclusively formed from the acetophenone. The electronic and steric properties of the substituents on both aromatic rings can significantly influence the reaction rate and yield. For instance, a study on the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with various chlorobenzaldehydes over a magnesium oxide catalyst revealed that the position of the chlorine atom on the benzaldehyde ring substantially affects the reaction rate. The observed order of reactivity was ortho > meta > para. The higher reactivity of the ortho-substituted benzaldehyde was attributed to steric effects, while the difference between the meta and para isomers was explained by electronic effects, as indicated by their Hammett constants. taylorfrancis.com

The following interactive table summarizes the yields of various 2'-hydroxychalcone (B22705) analogs synthesized via Claisen-Schmidt condensation, illustrating the impact of substituents on the reaction outcome.

2'-Hydroxyacetophenone SubstituentBenzaldehyde SubstituentCatalyst/SolventYield (%)Reference
HHNaOH/IPAGood mdpi.com
H4-OCH3MeOH/KOH65 researchgate.net
H4-N(CH3)2Piperidine/Ethanol94.2 nih.gov
5'-fluoro3,4-di-OCH3KOH (ball mill)96 mdpi.com
H4-ClMgO- taylorfrancis.com
H3-ClMgO- taylorfrancis.com
H2-ClMgO- taylorfrancis.com

Chemoselectivity

Chemoselectivity is crucial when dealing with molecules that possess multiple reactive sites, such as 1-(2-hydroxyphenyl)-3-phenylpropan-1-one and its precursors. One of the primary chemoselective transformations in the synthesis of the target compound is the selective reduction of the carbon-carbon double bond of the 2'-hydroxychalcone precursor, without affecting the carbonyl group or the phenolic hydroxyl group. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). Biocatalytic methods have also been explored for this purpose. For example, the fungus Penicillium raistrickii has been shown to chemoselectively reduce the C=C bond of 2'-hydroxychalcones to produce 2'-hydroxydihydrochalcones with high conversion rates. researchgate.net

Another example of a chemoselective reaction is the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. This reaction, using a reagent like Selectfluor, can be controlled to selectively introduce a fluorine atom at the C-2 position, between the two carbonyl groups, leading to the formation of 2-fluoro-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. This intermediate can then be cyclized to form 3-fluoroflavones.

Furthermore, the synthesis of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones demonstrates excellent chemoselectivity. This can be achieved through the aminomethylation of 2'-hydroxyacetophenone to form a Mannich base. The dimethylamino group of this Mannich base can then be selectively displaced by various nucleophiles, such as thiophenols or indoles, to introduce a substituent at the C-3 position of the propan-1-one backbone. This method allows for the synthesis of a wide range of functionalized analogs with high precision. researchgate.net

The following interactive table provides examples of 3-substituted-1-(2'-hydroxyphenyl)propan-1-one analogs synthesized via the displacement of a Mannich base, highlighting the chemoselectivity of this approach.

NucleophileProductYield (%)Reference
Thiophenol3-(Phenylthio)-1-(2'-hydroxyphenyl)propan-1-one- researchgate.net
Indole3-(Indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-one- researchgate.net
4-Phenylimidazole3-(4-Phenylimidazol-1-yl)-1-(2'-hydroxyphenyl)propan-1-one62 researchgate.net
1,2,4-Triazole3-(1,2,4-Triazol-1-yl)-1-(2'-hydroxyphenyl)propan-1-one- researchgate.net
Benzotriazole3-(Benzotriazol-1-yl)-1-(2'-hydroxyphenyl)propan-1-one- researchgate.net

Sophisticated Spectroscopic Characterization Techniques for 1 2 Hydroxyphenyl 3 Phenylpropan 1 One

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to achieve a more precise assignment of vibrational modes. tandfonline.comnih.gov

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups.

For 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, the FTIR spectrum is distinguished by several key absorption bands. The presence of the hydroxyl (-OH) group is typically confirmed by a broad stretching vibration band. mdpi.com The carbonyl (C=O) group of the ketone gives rise to a strong, sharp absorption band, a characteristic feature for such compounds. researchgate.net The aromatic rings exhibit characteristic C-H and C=C stretching vibrations. The aliphatic -CH2-CH2- linker also produces distinct C-H stretching and bending vibrations.

Table 1: Characteristic FTIR Vibrational Frequencies for 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O-H Stretch Phenolic -OH 3200-3550 (broad)
C-H Stretch (Aromatic) Ar-H 3000-3100
C-H Stretch (Aliphatic) -CH₂- 2850-2960
C=O Stretch Ketone 1660-1690

Note: The exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding. researchgate.net

Complementary to FTIR, Fourier Transform Raman (FT-Raman) spectroscopy involves the inelastic scattering of monochromatic light. It is particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. researchgate.net

In the analysis of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, the FT-Raman spectrum provides crucial data for assigning vibrational modes. The symmetric vibrations of the aromatic rings often produce strong signals in the Raman spectrum. The carbon skeleton's vibrations are also readily observed. By using both FTIR and FT-Raman, a more complete picture of the molecule's vibrational landscape can be constructed. nih.gov

To achieve unambiguous assignment of the numerous vibrational modes, researchers often perform correlational analyses between experimentally obtained spectra and those predicted by quantum chemical calculations. tandfonline.com Methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) are used to calculate the optimized molecular geometry and its corresponding vibrational frequencies. tandfonline.comnih.gov

The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with the experimental FTIR and FT-Raman data. researchgate.net This correlational approach enables a detailed assignment of individual vibrational modes, including complex stretching, bending, and torsional motions throughout the molecule, leading to a high-confidence structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and local chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

In 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, the aromatic protons on the two different phenyl rings resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The specific chemical shifts and splitting patterns (coupling) are dictated by their position relative to the hydroxyl and carbonyl substituents. The protons of the aliphatic ethylene (B1197577) linker (-CH₂-CH₂-) typically appear as two distinct multiplets in the upfield region, with their coupling pattern revealing their adjacency. The phenolic hydroxyl proton often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. semanticscholar.org

Table 2: Expected ¹H NMR Chemical Shifts and Splitting Patterns

Proton Environment Approximate Chemical Shift (δ, ppm) Expected Splitting Pattern
Phenolic OH Variable, often broad Singlet (s)
Aromatic CH 6.5 - 8.0 Multiplets (m), Doublets (d), Triplets (t)
Aliphatic -C(=O)-CH₂- ~3.3 Triplet (t)

Note: The compound can exist in equilibrium with its keto-enol tautomer, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, which would result in a different and more complex NMR spectrum reflecting the presence of both forms. sigmaaldrich.comrsc.org

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment.

For 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, the carbonyl carbon is the most deshielded, appearing far downfield (around 200 ppm). semanticscholar.org The carbon atoms of the two aromatic rings resonate in the 115-160 ppm range, with the carbon bearing the hydroxyl group appearing further downfield. The two aliphatic carbons of the ethylene bridge are observed at the upfield end of the spectrum.

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Environment Approximate Chemical Shift (δ, ppm)
Carbonyl C=O >195
Aromatic C-O 155 - 160
Aromatic C (unsubstituted) 115 - 135
Aliphatic -C(=O)-CH₂- ~45

This detailed characterization using ¹³C NMR, in conjunction with ¹H NMR and vibrational spectroscopy, allows for the unequivocal structural determination of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one.

Advanced Two-Dimensional NMR Methodologies

Two-dimensional NMR spectroscopy provides invaluable insights into the connectivity and spatial relationships of atoms within a molecule. For a molecule with the complexity of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, COSY would show correlations between the adjacent protons in the phenyl rings and, most importantly, between the protons of the propane (B168953) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons.

A hypothetical table of expected HMBC correlations for the propanone backbone is presented below to illustrate the utility of this technique.

Table 1: Predicted HMBC Correlations for the Propanone Backbone of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one

Proton Correlating Carbon(s)
H-2 C-1, C-3, C-1'

Note: Numbering is based on the propan-1-one chain, with C-1 being the carbonyl carbon. C-1' and C-1'' are the ipso-carbons of the 2-hydroxyphenyl and phenyl rings, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis.researchgate.net

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information on the electronic structure and conjugation within the molecule.

Determination of Electronic Band Gaps and Absorption Maxima.researchgate.net

The UV-Vis spectrum of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy, arise from the excitation of electrons in the π-systems of the aromatic rings and the carbonyl group. The n → π* transition involves the non-bonding electrons of the carbonyl oxygen and is generally of lower energy and intensity.

The absorption maxima (λmax) from the UV-Vis spectrum can be used to calculate the electronic band gap (Eg) of the molecule using the following equation:

Eg = hc/λmax

where:

h is Planck's constant (6.626 x 10-34 J·s)

c is the speed of light (3.0 x 108 m/s)

λmax is the wavelength of maximum absorption

A theoretical study on the related compound 3-(2-Hydroxyphenyl)-1-phenyl propenone provides insights into the expected electronic transitions. researchgate.net For the propanone derivative, the presence of the carbonyl group and the two phenyl rings would lead to characteristic absorption bands. While specific experimental data for 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is not widely published, data for similar chalcone (B49325) derivatives show absorption maxima in the range of 280-400 nm. ijrpas.com

Table 2: Hypothetical UV-Vis Absorption Data and Calculated Electronic Band Gaps for 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one

Transition Type Hypothetical λmax (nm) Calculated Eg (eV)
π → π* 290 4.28

Oscillator Strength Calculations for Electronic Transitions.researchgate.net

The oscillator strength (f) is a dimensionless quantity that represents the probability of an electronic transition occurring upon absorption of light. It is related to the area under the absorption band in the UV-Vis spectrum. A higher oscillator strength indicates a more allowed and intense transition.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the oscillator strengths of electronic transitions. For 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, the π → π* transitions are expected to have significantly higher oscillator strengths than the n → π* transitions, which are often formally forbidden by symmetry rules but can be observed due to vibrational coupling. A computational study on a similar chalcone derivative reported calculated oscillator strengths for its electronic transitions. researchgate.net

Table 3: Predicted Oscillator Strengths for Electronic Transitions in 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one

Transition Type Predicted Oscillator Strength (f)
π → π* > 0.1

Theoretical and Computational Investigations into the Chemical Behavior of 1 2 Hydroxyphenyl 3 Phenylpropan 1 One

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds.

Geometry Optimization and Energetic Minimization

To understand the behavior of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one, researchers would first perform a geometry optimization. This process involves using a method like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines a hybrid exchange functional with a correlation functional. This method is used in conjunction with various basis sets (e.g., 6-311++G(d,p)), which are sets of mathematical functions used to describe the shape of the electron orbitals. The calculation iteratively adjusts the positions of the atoms until the lowest energy conformation (the most stable structure) of the molecule is found.

Calculation of Electronic Structure Parameters

Once the optimized geometry is achieved, various electronic structure parameters can be calculated. These would include precise measurements of bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). Furthermore, the distribution of electron density across the molecule can be quantified through the calculation of atomic charges, indicating which parts of the molecule are electron-rich or electron-poor.

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties.

HOMO-LUMO Energy Gap Analysis for Electronic Stability and Reactivity

The energy of the HOMO represents the ability of a molecule to donate an electron, while the energy of the LUMO represents its ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Interpretation of FMOs for Predicting Chemical Reactivity Sites

The spatial distribution of the HOMO and LUMO across the molecular structure is also crucial. The locations where the HOMO is concentrated indicate the sites most likely to be attacked by electrophiles (electron-seeking species). The regions where the LUMO is concentrated are the sites most susceptible to attack by nucleophiles (nucleus-seeking, electron-donating species). Analyzing the FMO surfaces for 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one would allow for the prediction of its reactive behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Delocalization

To provide the specific data and detailed analysis requested in the prompt, a dedicated computational study on 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one would need to be performed.

Quantification of Hyperconjugative Interactions and Intramolecular Bonding

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecular system. researcher.lifenih.gov For 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, NBO analysis, performed using the B3LYP/6-311++G(d,p) level of theory, reveals significant intramolecular charge transfer and delocalization of electron density. tandfonline.comfigshare.com

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the electrostatic interactions of a molecule and predicting its reactive sites. supercomputing.org The MEP surface illustrates the charge distribution, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

For 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, the MEP map was calculated to identify sites prone to electrophilic, nucleophilic, and radical attacks. tandfonline.comfigshare.com

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this molecule, such regions are typically located around the oxygen atoms of the carbonyl and hydroxyl groups.

Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. The hydrogen atoms, particularly the one in the hydroxyl group, show a positive potential.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

This detailed mapping of electrostatic potential is crucial for predicting how the molecule will interact with other molecules, including biological receptors. tandfonline.comresearchgate.net

Identification of Electrophilic, Nucleophilic, and Radical Attack Sites

The MEP analysis directly informs the identification of reactive sites within 1-(2-hydroxyphenyl)-3-phenylpropan-1-one. tandfonline.comfigshare.com

Reactive Site Type Location on Molecule Reasoning
Electrophilic Attack Oxygen atoms (carbonyl and hydroxyl groups)High electron density, indicated by negative electrostatic potential (red/yellow regions on MEP map).
Nucleophilic Attack Hydrogen atoms (especially hydroxyl H), Carbonyl carbonElectron-deficient areas, indicated by positive electrostatic potential (blue regions on MEP map).

This predictive capability is fundamental in understanding the molecule's chemical reactivity and reaction mechanisms. tandfonline.comfigshare.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic excited state properties of molecules. semanticscholar.orgchemrxiv.org It allows for the prediction of electronic absorption spectra, including absorption wavelengths (λmax), excitation energies, and oscillator strengths. scirp.org

For 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, TD-DFT calculations were performed to understand its electronic transitions. tandfonline.comfigshare.com The analysis helps in matching theoretical predictions with experimental UV-Vis spectra. The calculations reveal the energies of the band gap and the nature of the electronic transitions, such as singlet-singlet transitions, by identifying the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). tandfonline.comfigshare.com

Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. icm.edu.pl The NLO response of a molecule is determined by its polarizability and hyperpolarizability when subjected to a strong electric field, such as that from a laser. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net

Computational studies on 1-(2-hydroxyphenyl)-3-phenylpropan-1-one have demonstrated its potential as an NLO material. tandfonline.comfigshare.com The first-order hyperpolarizability was calculated using DFT methods. tandfonline.comfigshare.com A high value of β indicates a significant NLO response. The NLO activity of this molecule arises from the intramolecular charge transfer that occurs from electron-donating groups to electron-accepting groups through a π-conjugated system. Molecules with large hyperpolarizability values are considered promising candidates for the development of NLO devices. icm.edu.plresearchgate.net

Density of States (DOS) Analysis: Total (TDOS), Partial (PDOS), and Overlap Population (OPDOS)

Density of States (DOS) analysis is a concept borrowed from solid-state physics that can be applied to single molecules to understand their electronic structure. arxiv.orgyoutube.com It provides a graphical representation of the number of available energy states at each energy level.

Total Density of States (TDOS): The TDOS curve represents the distribution of all molecular orbitals over a range of energy levels for the entire molecule. arxiv.org

Partial Density of States (PDOS): PDOS breaks down the total density of states, showing the contribution of individual atoms or fragments (like specific functional groups) to the molecular orbitals. arxiv.orgyoutube.com

Overlap Population Density of States (OPDOS): OPDOS, also known as Crystal Orbital Overlap Population (COOP), provides information about the bonding, anti-bonding, or non-bonding nature of the interactions between atoms or fragments at different energy levels. Positive values indicate bonding interactions, while negative values indicate anti-bonding interactions. arxiv.org

For 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, DOS analysis has been performed to complement the understanding of its electronic properties and bonding characteristics. tandfonline.comfigshare.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net It is a crucial tool in structure-based drug design for predicting binding affinity and interaction patterns. researchgate.netmdpi.com

Chemical Reactivity and Reaction Mechanisms of 1 2 Hydroxyphenyl 3 Phenylpropan 1 One

Reactions Involving the Carbonyl Functionality

The carbonyl group (C=O) in 1-(2-hydroxyphenyl)-3-phenylpropan-1-one is a primary site of reactivity. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can be protonated, which enhances the carbon's electrophilicity. masterorganicchemistry.com

Nucleophilic Addition Reactions: The ketone functionality readily undergoes nucleophilic addition. A general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com This two-step process is characteristic of reactions with strong nucleophiles like organometallic reagents or hydrides. masterorganicchemistry.com

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol, forming 1-(2-hydroxyphenyl)-3-phenylpropan-1-ol. This is commonly achieved using metal hydride reagents. masterorganicchemistry.comlibretexts.org

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also reduces ketones to alcohols. It requires an anhydrous ether solvent and a separate aqueous workup step.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com The 'R' group from the organometallic reagent adds to the carbonyl carbon.

Formation of Imines and Enamines: The carbonyl group reacts with amines in acid-catalyzed, reversible reactions. libretexts.orgyoutube.com

Primary Amines (R-NH₂): Reaction with primary amines yields an imine (a compound containing a C=N double bond). The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org

Secondary Amines (R₂NH): Reaction with secondary amines produces an enamine. In this case, after the formation of the iminium ion intermediate, a proton is removed from an adjacent carbon atom to form the C=C double bond of the enamine. libretexts.org

Wolff-Kishner and Clemmensen Reductions: These reactions completely reduce the carbonyl group to a methylene (B1212753) group (-CH₂-), converting the ketone to an alkyl chain. libretexts.org

Wolff-Kishner Reduction: Involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by heating with a strong base (e.g., KOH) in a high-boiling solvent. libretexts.org

Clemmensen Reduction: Utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to achieve the deoxygenation. libretexts.org

Table 1: Summary of Reactions at the Carbonyl Group

Reaction Type Reagent(s) Product
Reduction Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) 1-(2-Hydroxyphenyl)-3-phenylpropan-1-ol
Grignard Reaction R-MgX, then H₃O⁺ 1-(2-Hydroxyphenyl)-1-alkyl-3-phenylpropan-1-ol
Imine Formation Primary Amine (RNH₂), acid catalyst N-substituted imine of the parent ketone
Wolff-Kishner Reduction H₂NNH₂, KOH, heat 1-(2-Hydroxyphenyl)-3-phenylpropane
Clemmensen Reduction Zn(Hg), HCl 1-(2-Hydroxyphenyl)-3-phenylpropane

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is weakly acidic and its oxygen atom is nucleophilic. It strongly influences the reactivity of the attached aromatic ring. rhhz.net

Etherification: The phenolic proton can be removed by a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether.

Esterification: The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones, although the reactions can be complex and lead to polymeric products depending on the oxidant and conditions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on Pendant Phenyl Moieties

The compound possesses two distinct phenyl rings, each with different substitution patterns for aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): This is a fundamental reaction for aromatic compounds where an electrophile replaces a hydrogen atom on the ring. lecturio.com

On the 2-Hydroxyphenyl Ring: This ring has two competing substituents. The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. The acyl group (-COCH₂CH₂Ph) is a deactivating, meta-directing group because it withdraws electron density from the ring. The strong activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6 positions).

On the Pendant Phenyl Ring: This ring is part of a phenethyl group attached to the carbonyl. The alkyl chain is a weak activating, ortho, para-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation) will occur at the ortho and para positions of this ring. lecturio.com

Nucleophilic Aromatic Substitution (NAS): This reaction is less common and typically requires the aromatic ring to be electron-deficient and possess a good leaving group. oup.commasterorganicchemistry.com The phenyl rings in 1-(2-hydroxyphenyl)-3-phenylpropan-1-one are electron-rich or only moderately deactivated and lack suitable leaving groups, making them generally unreactive towards NAS. For NAS to occur, strong electron-withdrawing groups (like nitro groups) would need to be introduced onto the rings first, typically at positions ortho or para to a potential leaving group (like a halide). libretexts.org

Cyclization Reactions and Annulation Pathways

The proximity of the phenolic hydroxyl group to the carbonyl function allows for intramolecular cyclization reactions, which are key pathways for the synthesis of heterocyclic compounds like flavanones.

While the saturated propane (B168953) chain prevents direct cyclization seen in its unsaturated analog (2'-hydroxychalcone), cyclization can be induced under certain conditions. Studies on similar protonated structures in the gas phase have shown that intramolecular reactions can occur. nih.govfrontiersin.orgresearchgate.net For instance, a successive cyclization rearrangement and proton transfer can lead to the formation of a protonated 2-hydroxy-4H-benzopyran structure. frontiersin.orgresearchgate.net In synthetic chemistry, acid-catalyzed intramolecular cyclization is a common method to form six-membered heterocyclic rings. For 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, an intramolecular aldol-type reaction followed by dehydration could theoretically precede cyclization, although this is more characteristic of related diketones. The most direct cyclization pathway would involve the nucleophilic attack of the phenolic oxygen on the carbonyl carbon, which would lead to a five-membered ring (a dihydrofuran derivative), or other more complex rearrangements.

Table 2: Potential Cyclization Products

Reaction Condition Intermediate/Mechanism Potential Product Class
Gas Phase (e.g., Mass Spectrometry) Protonation, rearrangement, proton transfer Benzopyran derivatives frontiersin.orgresearchgate.net
Acid Catalysis Intramolecular nucleophilic attack of -OH on C=O Dihydrofuran or Dihydropyran derivatives

Photochemical and Thermochemical Reaction Mechanisms

The presence of a carbonyl group and aromatic rings makes 1-(2-hydroxyphenyl)-3-phenylpropan-1-one a candidate for photochemical and thermochemical transformations.

Photochemical Reactions: Ketones are known to undergo characteristic photochemical reactions upon UV irradiation.

Norrish Type I Cleavage: Involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent alpha-carbons. This generates two radical fragments which can then undergo further reactions like recombination, disproportionation, or decarbonylation.

Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen (a hydrogen atom on the carbon three atoms away from the carbonyl group). It involves the abstraction of the γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. For the title compound, γ-hydrogens are present on the pendant phenyl ring's benzylic carbon.

Thermochemical Reactions: At elevated temperatures, the compound may undergo various rearrangements or fragmentation reactions. The specific pathways would depend on the conditions (e.g., presence of catalysts, pressure). As observed in mass spectrometry studies of related molecules, gas-phase thermochemical reactions can involve hydroxyl transfer and cyclization, leading to the elimination of small neutral molecules. nih.govfrontiersin.orgresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures

Agn-PC-0nhxjc serves as a versatile precursor in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. Its reactivity allows for the construction of intricate molecular frameworks, making it an indispensable tool for synthetic chemists.

Precursor for the Synthesis of Flavones

Flavones, a class of naturally occurring compounds, are known for their diverse biological activities. The synthesis of flavones often involves the construction of a chromone (B188151) ring system. This compound has been successfully employed as a starting material in multi-step synthetic routes to access substituted flavone (B191248) derivatives. The specific reaction pathway typically involves the initial modification of this compound to introduce necessary functional groups, followed by cyclization reactions to form the core flavone structure.

Intermediate in the Formation of Coumaran-3-ones

Coumaran-3-ones are another important class of heterocyclic compounds with applications in pharmaceuticals and agrochemicals. The synthesis of these molecules can be efficiently achieved through pathways involving this compound. In these synthetic strategies, this compound undergoes a series of transformations to generate a key intermediate that subsequently cyclizes to afford the coumaran-3-one scaffold. The utility of this compound in this context lies in its ability to provide the necessary carbon framework and functional handles for the desired chemical modifications.

Building Block for Isoxazoles, Pyrimidines, and Pyrazolines

The chemical versatility of this compound extends to its use as a foundational element in the synthesis of a variety of five- and six-membered heterocyclic systems.

Isoxazoles: Through condensation reactions with hydroxylamine (B1172632) derivatives, this compound can be converted into isoxazole (B147169) ring systems. The specific substitution pattern on the resulting isoxazole is dictated by the structure of the starting this compound and the reaction conditions employed.

Pyrimidines: The synthesis of pyrimidines, a core structure in many biologically active molecules including nucleobases, can be accomplished using this compound. These syntheses often involve the reaction of this compound with amidines or related nitrogen-containing reagents to construct the pyrimidine (B1678525) ring.

Pyrazolines: Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can also be synthesized from this compound. The typical synthetic approach involves a condensation reaction with hydrazine (B178648) or its derivatives.

Potential in the Design of Functional Organic Materials

The inherent structural and electronic properties of this compound make it an attractive candidate for the development of novel functional organic materials. Researchers are exploring its incorporation into polymers and small molecules intended for applications in electronics and photonics. The ability to modify the structure of this compound allows for the fine-tuning of properties such as conductivity, fluorescence, and charge transport. These tailored materials could find use in devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors.

Role in Catalyst Development and Ligand Design

In the realm of catalysis, this compound has shown promise as a scaffold for the design of new ligands. Ligands are crucial components of catalysts, as they coordinate to a metal center and influence its reactivity and selectivity. By functionalizing this compound with appropriate coordinating groups, new ligands can be synthesized. These ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations. The development of catalysts based on this compound could lead to more efficient and selective chemical processes.

Natural Occurrence and Biosynthetic Pathways of 1 2 Hydroxyphenyl 3 Phenylpropan 1 One

Identification and Isolation from Natural Sources

1-(2-Hydroxyphenyl)-3-phenylpropan-1-one has been identified as a constituent of a limited number of plant species, including Flindersia brassii and Peperomia obtusifolia. The process of isolating and identifying this compound involves meticulous phytochemical analysis of various plant tissues.

In the case of Flindersia brassii , a tree native to the rainforests of Queensland, Australia, comprehensive studies of its chemical makeup have been conducted. While early research on the bark and leaves of F. brassii led to the isolation of novel compounds like flinderbrassin and brassilignan, subsequent, more detailed analyses have confirmed the presence of a variety of secondary metabolites, including dihydrochalcones. The genus Flindersia is known for its rich chemodiversity, producing a range of compounds such as terpenes, alkaloids, lignans, flavonoids, and coumarins.

Peperomia obtusifolia , commonly known as the baby rubber plant, is another natural source of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one. This species, belonging to the Piperaceae family, is recognized for its diverse array of secondary metabolites. Phytochemical investigations of P. obtusifolia have yielded flavonoids, chromanes, lignans, and various other phenolic substances. The isolation of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one from this plant is achieved through standard phytochemical procedures, which typically involve extraction with a solvent such as methanol, followed by fractionation and purification using chromatographic techniques.

A general overview of other compounds identified in these two plant species is provided in the table below.

Plant SpeciesOther Identified Compounds
Flindersia brassiiFlinderbrassin, Brassilignan, Terpenes, Alkaloids, Lignans, Flavonoids, Coumarins
Peperomia obtusifoliaPeperomic ester, Peperoside, Becatamide, Peperobtusin A, Peperomin B, Arabinothalictoside, Chromanes, Lignans

Elucidation of Proposed Biosynthetic Routes and Precursor Molecules

The biosynthesis of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is understood to proceed via the well-established phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites. This pathway begins with the amino acid L-phenylalanine.

The proposed biosynthetic route for 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one involves several key steps:

Deamination of L-phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid.

Activation: The p-coumaric acid is subsequently activated by 4-coumarate:CoA ligase (4CL) to form its corresponding CoA-ester, p-coumaroyl-CoA. This is a central intermediate in the phenylpropanoid pathway.

Chain Extension: Chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction typically forms naringenin (B18129) chalcone.

Reduction: In the biosynthesis of dihydrochalcones, a reduction step is crucial. It is proposed that a chalcone reductase (CHR) acts concurrently with chalcone synthase to reduce the α,β-unsaturated double bond of the chalcone intermediate, leading to the formation of a dihydrochalcone (B1670589) skeleton.

Final Modifications: Subsequent enzymatic modifications, such as hydroxylations and potentially other group transfers, would then lead to the final structure of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one.

The primary precursor molecules for the biosynthesis of this compound are L-phenylalanine and malonyl-CoA.

A summary of the key enzymes and intermediates in the proposed biosynthetic pathway is presented below.

StepPrecursorKey Enzyme(s)Intermediate/Product
1L-PhenylalaninePhenylalanine ammonia-lyase (PAL)Cinnamic acid
2Cinnamic acidCinnamate 4-hydroxylase (C4H)p-Coumaric acid
3p-Coumaric acid4-Coumarate:CoA ligase (4CL)p-Coumaroyl-CoA
4p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone synthase (CHS) & Chalcone reductase (CHR)Dihydrochalcone scaffold
5Dihydrochalcone scaffoldHydroxylases, etc.1-(2-Hydroxyphenyl)-3-phenylpropan-1-one

Ecological and Chemodiversity Implications

The presence of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one and other related dihydrochalcones in plants is believed to have significant ecological and chemodiversity implications.

Ecological Role: Dihydrochalcones, as part of the broader class of flavonoids, are thought to play a role in the plant's defense mechanisms. These compounds can exhibit antimicrobial and insecticidal properties, thus protecting the plant from pathogens and herbivores. The accumulation of such phenolic compounds in plant tissues, particularly in the bark and leaves, can create a chemical barrier against environmental stressors. Their antioxidant properties may also help the plant to mitigate damage from abiotic stresses such as UV radiation.

Chemodiversity: The production of a diverse array of secondary metabolites, including various dihydrochalcones, is a hallmark of the chemical diversity, or "chemodiversity," of plant species. This chemical variation can occur at multiple levels: between different species, among different populations of the same species, and even within different tissues of an individual plant.

In the genus Flindersia , a wide range of chemical compounds has been identified, indicating a high degree of chemodiversity. This diversity is likely an evolutionary adaptation to a variety of ecological pressures. The presence of specific compounds like 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one contributes to the unique chemical profile of F. brassii.

The study of the natural occurrence and biosynthesis of specific compounds like 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one provides valuable insights into the complex chemical ecology and evolutionary strategies of plants.

Future Research Directions and Broader Academic Impact of 1 2 Hydroxyphenyl 3 Phenylpropan 1 One Studies

Exploration of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one and its derivatives. While traditional methods like the Claisen-Schmidt condensation are widely used for the synthesis of the parent chalcones, modern approaches are increasingly aligning with the principles of green chemistry. researchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: Techniques such as microwave-assisted synthesis have already shown promise in accelerating reactions and increasing yields for related compounds, such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, through modified Baker-Venkataraman transformations. researchgate.net Future work could optimize these conditions for dihydrochalcones, reducing energy consumption and reaction times.

Biocatalysis: The use of enzymes or whole-cell microbial systems presents a sustainable alternative to conventional chemical catalysts. nih.gov Research into yeast-based biotransformations, for example, has demonstrated the selective reduction of chalcones to dihydrochalcones under mild, food-grade conditions. mdpi.com Identifying specific enzymes capable of synthesizing or modifying 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one could lead to highly efficient and selective production methods. nih.govmdpi.com

Synthesis ApproachPotential AdvantagesRelevant Research Area
Microwave-Assisted SynthesisReduced reaction time, lower energy consumption, higher yieldsEnergy-efficient techniques
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyRenewable feedstocks, enzymatic transformations
Green Solvents/CatalystsReduced waste, catalyst reusability, improved safetyWaste minimization, process intensification
One-Pot ReactionsIncreased efficiency, reduced purification steps, resource savingAtom economy, sustainable chemistry

Application of Machine Learning and AI in Predictive Chemical Synthesis and Characterization

Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways that may not be immediately obvious to human chemists. chemcopilot.comnih.govengineering.org.cnarxiv.org By training algorithms on vast databases of known chemical reactions, these tools can identify optimal disconnection strategies for complex target molecules, saving time and resources in the planning phase. chemcopilot.comnih.gov

Reaction Outcome and Property Prediction: Machine learning models can be developed to predict the outcomes of reactions, including yields and potential side products, under various conditions. Furthermore, ML can correlate the structural features of chalcone (B49325) and dihydrochalcone (B1670589) derivatives with their physicochemical and biological properties. arxiv.org For instance, models have been used to predict the anticholinesterase activity of chalcones based on their calculated electronic properties, which can guide the synthesis of new compounds with desired characteristics. nih.govarxiv.org

Data-Driven Discovery: By analyzing large datasets, AI can identify patterns and relationships that lead to the discovery of new materials or molecules with specific functions. This data-driven approach can enhance the efficiency of drug development and materials design processes. arxiv.org

In-depth Investigation of Structure-Reactivity Relationships for Rational Design

A fundamental understanding of how the molecular structure of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one dictates its chemical reactivity is crucial for the rational design of new molecules with tailored properties.

Substituent Effects: Systematic studies on how different substituent groups on the aromatic rings influence the electronic properties and reactivity of the molecule are needed. For example, structure-activity relationship (SAR) studies on other dihydrochalcones have revealed that the position and nature of hydroxyl and methoxy groups significantly impact their antioxidant potential. mdpi.comresearchgate.netnih.gov Similar investigations on 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one could guide the design of potent antioxidants or other functional molecules.

Reactive Sites: The molecule possesses several reactive sites, including the carbonyl group, the methylene (B1212753) bridge, and the phenolic hydroxyl group. Detailed mechanistic studies are required to understand how these sites interact and participate in different chemical reactions. This knowledge is essential for designing derivatives with specific functionalities. nih.gov

Computational Modeling: Quantum computational analyses, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, molecular geometry, and reactivity. tandfonline.com Such theoretical studies can predict reactive sites, transition state energies, and reaction mechanisms, thereby complementing experimental findings and guiding the rational design of new compounds and reactions. tandfonline.com

Structural FeatureInfluence on ReactivityApplication in Rational Design
Substituents on Aromatic RingsModifies electronic distribution and steric hindranceTuning properties like antioxidant activity or biological targets
Carbonyl GroupSite for nucleophilic addition and condensation reactionsSynthesis of heterocyclic compounds and polymers
Phenolic Hydroxyl GroupInfluences acidity, acts as a hydrogen bond donor, and participates in redox reactionsEnhancing solubility, directing metal complexation, modulating biological activity
Methylene BridgeCan be functionalized or involved in cyclization reactionsCreating novel molecular scaffolds

Discovery of Unexplored Chemical Transformations and Their Fundamental Mechanisms

The unique structure of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one and its derivatives makes them valuable substrates for discovering novel chemical reactions and understanding their underlying mechanisms.

Heterocycle Synthesis: The compound is a precursor for a variety of heterocyclic compounds. For instance, the related 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione reacts with phosphorus halides to form novel 1,2-benzoxaphosphinines. researchgate.netscispace.com Future research could explore reactions with other reagents to synthesize new classes of heterocycles with interesting chemical and physical properties.

Novel Cyclization Reactions: The proximity of the phenolic hydroxyl group to the propanone chain could be exploited to design novel intramolecular cyclization reactions, leading to the formation of chromanones or other benzopyran derivatives under specific conditions.

Mechanistic Studies: A thorough investigation of the mechanisms of known and new transformations is essential. This includes studying the kinetics of reactions, identifying intermediates, and understanding the role of catalysts. For example, the mechanism of chalcone formation via aldol (B89426) condensation has been studied in detail, revealing the rate-limiting step. escholarship.org Similar in-depth studies on the reactions of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one would provide fundamental chemical knowledge. Other synthetic routes, such as those involving an SRN1 mechanism, have also been explored for chalcone analogues. mdpi.com

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The study of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one extends beyond traditional organic chemistry, offering exciting opportunities for interdisciplinary research, particularly at the interface with materials science and theoretical chemistry.

Polymer Chemistry: Chalcone-based polymers have garnered interest in materials science due to their optical, mechanical, and thermal properties. researchgate.net The reactive functional groups in 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one could be used to incorporate this moiety into polymer backbones or as pendant groups, potentially leading to new materials with applications in fields such as non-linear optics. researchgate.net

Corrosion Inhibition: The α,β-unsaturated carbonyl system present in the parent chalcone structure is known to be effective in corrosion inhibition. researchgate.net Dihydrochalcone derivatives could also be investigated for their potential to act as corrosion inhibitors, with the phenolic group potentially enhancing their ability to adsorb onto metal surfaces.

Theoretical and Computational Chemistry: Advanced computational methods can be employed to predict and understand the properties of materials derived from this compound. Theoretical chemistry provides the tools to model molecular interactions, predict electronic and optical properties, and simulate the behavior of these molecules in different environments, thereby guiding the design of new functional materials. tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.